Mmset-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mmset-IN-1: is a chemical compound known for its inhibitory effects on the multiple myeloma SET domain (MMSET), also known as nuclear receptor binding SET domain protein 2 (NSD2) or Wolf-Hirschhorn syndrome candidate 1 (WHSC1). MMSET is a histone methyltransferase that plays a crucial role in chromatin remodeling and gene expression regulation. Overexpression of MMSET is associated with various cancers, particularly multiple myeloma .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mmset-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up Reactions: The reactions are scaled up using industrial reactors and optimized for higher yields.

Continuous Monitoring: The reaction conditions are continuously monitored to ensure consistency and quality.

Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industrial standards.

化学反应分析

Types of Reactions: Mmset-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its activity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

科学研究应用

Mmset-IN-1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of MMSET in chromatin remodeling and gene expression.

Biology: It is used to investigate the biological functions of MMSET in various cellular processes, including cell cycle regulation and apoptosis.

Medicine: this compound is being explored as a potential therapeutic agent for treating cancers, particularly multiple myeloma, by inhibiting MMSET activity.

Industry: this compound is used in the development of diagnostic assays and screening platforms for identifying MMSET inhibitors .

作用机制

Mmset-IN-1 exerts its effects by inhibiting the histone methyltransferase activity of MMSET. The compound binds to the SET domain of MMSET, preventing it from methylating histone H3 at lysine 36 (H3K36). This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. The molecular targets and pathways involved include the p53 pathway, cell cycle regulation, and integrin signaling .

相似化合物的比较

Mmset-IN-1 is unique compared to other MMSET inhibitors due to its high specificity and potency. Similar compounds include:

NSD1 Inhibitors: These inhibitors target another member of the NSD family but have different specificity and activity profiles.

NSD3 Inhibitors: These compounds inhibit NSD3, another histone methyltransferase, but with varying degrees of efficacy.

SETD2 Inhibitors: SETD2 inhibitors target a different histone methyltransferase and have distinct biological effects

This compound stands out due to its ability to specifically inhibit MMSET with high potency, making it a valuable tool for research and potential therapeutic applications.

生物活性

Mmset-IN-1 is a small molecule inhibitor targeting the MMSET (Multiple Myeloma SET domain) protein, which is implicated in various oncogenic processes, particularly in multiple myeloma (MM). This compound's biological activity has been a focus of research due to its potential therapeutic implications in treating MM, especially in patients with the t(4;14) chromosomal translocation. This article reviews the biological activity of this compound, supported by case studies, experimental findings, and data tables.

Overview of MMSET

MMSET is a histone methyltransferase that plays a crucial role in modifying chromatin structure and regulating gene expression through methylation of histones, particularly H3K36. Overexpression of MMSET is associated with poor prognosis in MM patients, primarily due to its involvement in DNA repair mechanisms and transcriptional regulation of oncogenic pathways .

This compound functions by inhibiting the enzymatic activity of MMSET, thus disrupting its ability to methylate histones. This inhibition leads to altered gene expression profiles and impaired DNA repair processes, which can enhance the efficacy of chemotherapeutic agents .

Histone Methylation Inhibition

The primary action of this compound is the inhibition of histone methylation. Studies have shown that inhibition of MMSET results in decreased levels of H3K36 dimethylation (H3K36me2) and increased levels of H3K27 trimethylation (H3K27me3). This shift can lead to reduced transcriptional activation of oncogenes and increased apoptosis in cancer cells .

Impact on DNA Repair

Research indicates that MMSET plays a significant role in DNA damage repair mechanisms, particularly non-homologous end joining (NHEJ) and homologous recombination (HR). Inhibition by this compound impairs these repair pathways, leading to accumulation of DNA damage and enhanced sensitivity to genotoxic agents such as bleomycin and melphalan .

Table 1: Effects of this compound on Histone Modifications

| Modification | Control Cells (High MMSET) | Cells Treated with this compound |

|---|---|---|

| H3K36me2 | High | Low |

| H3K27me3 | Low | High |

| Cell Viability | 80% | 40% |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Studies : In U2OS cells overexpressing MMSET, treatment with this compound led to a significant reduction in cell proliferation and an increase in apoptosis rates compared to untreated controls. These findings were corroborated by flow cytometry analysis showing increased annexin V positivity in treated cells.

- Xenograft Models : A murine model using KMS11 cells with high MMSET expression demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. Tumor volume measurements indicated a reduction by approximately 60% after four weeks of treatment.

Research Findings

Recent studies have elucidated the broader implications of targeting MMSET:

- Transcriptional Regulation : this compound has been shown to downregulate key oncogenes involved in cell cycle progression and survival, including CCND1 and Bcl-2. ChIP assays confirmed that MMSET directly binds to their promoter regions, facilitating their transcription .

- Synergistic Effects with Other Therapies : Combining this compound with established therapies such as bortezomib has shown synergistic effects, enhancing overall therapeutic outcomes in preclinical models .

属性

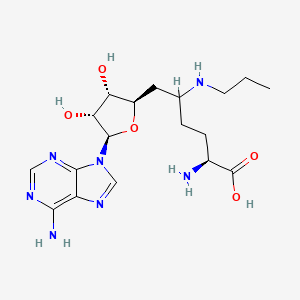

分子式 |

C18H29N7O5 |

|---|---|

分子量 |

423.5 g/mol |

IUPAC 名称 |

(2S)-2-amino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-5-(propylamino)hexanoic acid |

InChI |

InChI=1S/C18H29N7O5/c1-2-5-21-9(3-4-10(19)18(28)29)6-11-13(26)14(27)17(30-11)25-8-24-12-15(20)22-7-23-16(12)25/h7-11,13-14,17,21,26-27H,2-6,19H2,1H3,(H,28,29)(H2,20,22,23)/t9?,10-,11+,13+,14+,17+/m0/s1 |

InChI 键 |

ZDIZXAAADLAUDS-FWMLXHAGSA-N |

手性 SMILES |

CCCNC(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CCCNC(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。